[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466777
InChI: InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466777

Molecular Formula: C14H25N3O3

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25N3O3
Molecular Weight 283.37 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1
Standard InChI Key XDSBMRSBRRFXDF-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN

Introduction

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamate moiety, which are crucial for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring: This step is critical for establishing the core structure of the compound.

  • Introduction of the Amino-Acetyl Group: This step enhances the compound's solubility and biological activity.

  • Coupling with Cyclopropyl Carbamate: This final step introduces the cyclopropyl group, which is important for the compound's steric properties.

Synthesis Steps Table

StepDescription
1Formation of Pyrrolidine Ring
2Introduction of Amino-Acetyl Group
3Coupling with Cyclopropyl Carbamate

Biological Activity and Potential Applications

Research indicates that compounds with similar structural features to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit diverse biological activities:

  • Anticancer Activity: Compounds similar to this structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

  • Neuroprotective Effects: Pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Biological Activity Table

ActivityDescription
AnticancerInhibition of cancer cell growth
NeuroprotectiveProtection against oxidative stress in neuronal cells

In Vitro Studies

  • The compound has been tested against several cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards malignant cells over non-malignant counterparts.

In Vivo Studies

  • Preliminary animal studies indicated favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders.

Study Findings Table

Study TypeKey Findings
In VitroPromising cytotoxicity against cancer cells
In VivoFavorable pharmacokinetic profiles for CNS disorders

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